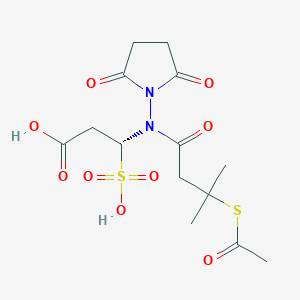
Satmbba
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Satmbba is a specialized chemical compound used primarily in biochemical research. This compound is known for its ability to form stable linkages with proteins and other biomolecules, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Satmbba undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group, leading to the formation of disulfides.
Reduction: The compound can be reduced to break disulfide bonds, regenerating the thiol group.
Substitution: The succinimidyl ester group can react with amines to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, amides, and thiol-containing derivatives, which are useful in various biochemical applications.
Wissenschaftliche Forschungsanwendungen
Satmbba is widely used in scientific research, including:
Chemistry: It is used as a cross-linking agent to study protein-protein interactions.
Biology: The compound is employed in labeling and modifying biomolecules for imaging and tracking studies.
Medicine: It has applications in drug delivery systems, where it helps in attaching therapeutic agents to targeting molecules.
Industry: The compound is used in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism by which sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions enable the compound to modify and stabilize proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Another cross-linking agent with similar applications but different structural features.
Sulfosuccinimidyl-N-succinimidyl-4-(5-nitro-2-pyridyldithio)pentanoate: A thiol-sensitive linker used in antibody-drug conjugates.
Uniqueness
Satmbba is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form both amide and disulfide bonds makes it particularly valuable in complex biochemical applications.
Eigenschaften
CAS-Nummer |
131068-49-0 |
|---|---|
Molekularformel |
C14H20N2O9S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
InChI-Schlüssel |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Isomerische SMILES |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Kanonische SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Key on ui other cas no. |
131068-49-0 |
Synonyme |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)












